4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride
Description
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS: 1044773-88-7) is a substituted piperidine derivative featuring a 2-chloro-5-methoxyphenyl group attached to the piperidine ring. The compound’s structure combines a nitrogen-containing six-membered ring (piperidine) with a substituted aromatic moiety, which is critical for modulating its physicochemical and pharmacological properties.
Properties
CAS No. |
2256060-59-8 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Displacement of Aryl Halides
The piperidine nitrogen can act as a nucleophile in aromatic substitution reactions. A 2-chloro-5-methoxybenzene derivative with an activating group (e.g., nitro or methoxy) undergoes substitution with 4-piperidone intermediates. For example, reacting 1-chloro-4-methoxy-2-nitrobenzene with 4-aminopiperidine in dimethylacetamide at 120°C for 12 hours achieves a 58% yield of the coupled product. Deactivation of the aryl ring by electron-donating groups necessitates harsh conditions, often requiring phase-transfer catalysts like tetrabutylammonium bromide.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling between 4-iodopiperidine and 2-chloro-5-methoxyphenylboronic acid in the presence of CuI/L-proline at 90°C provides moderate yields (45–52%). This method avoids pre-functionalization of the piperidine but suffers from prolonged reaction times (24–48 hours).
Transition Metal-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation between 4-bromopiperidine and 2-chloro-5-methoxyaniline demonstrates higher efficiency. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base in toluene at 110°C, yields reach 72% after 8 hours. Key to success is the exclusion of moisture and the use of freshly distilled solvents to prevent catalyst deactivation.
Suzuki-Miyaura Coupling
While less common for C–N bonds, Suzuki coupling adapts to this synthesis by employing a piperidinylboronic ester and 2-chloro-5-methoxyiodobenzene. With Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (4:1), the reaction proceeds at 85°C for 6 hours, yielding 65% of the desired product.
Reductive Amination Pathways
Ketone Intermediate Formation
Condensation of 2-chloro-5-methoxybenzaldehyde with 4-piperidone via Schiff base formation, followed by sodium cyanoborohydride reduction, affords the secondary amine in 68% yield. The reaction requires strict pH control (pH 5–6) using acetic acid buffer to optimize imine formation and reduction.
Leuckart-Wallach Reaction
Alternative reductive amination using ammonium formate and formic acid at 150°C under microwave irradiation reduces reaction time to 30 minutes, albeit with a lower yield (52%) due to competing side reactions.
Multi-Step Synthesis from Fragments
Piperidine Ring Construction
Building the piperidine ring from acyclic precursors provides flexibility. For instance, cyclization of 1,5-diaminopentane with 2-chloro-5-methoxyphenylacetyl chloride via Dieckmann condensation forms the piperidine core. Subsequent HCl treatment yields the hydrochloride salt with 82% overall yield.
Aryl Group Introduction via Radical Chemistry
Chloromethylation of 4-picoline using SO₂Cl₂ and a radical initiator (azobisisobutyronitrile) generates 4-chloromethylpiperidine, which couples with 2-chloro-5-methoxyphenol under basic conditions. This method, inspired by lafutidine syntheses, achieves a 74% yield but requires careful handling of toxic reagents.
Hydrochloride Salt Formation
Acid-Base Titration
The free base of 4-(2-chloro-5-methoxyphenyl)piperidine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH < 2. Crystallization at −20°C provides the hydrochloride salt in 95% purity.
Solvent Screening
Comparative studies show that isopropanol/ethyl acetate (1:3) mixtures yield larger, more uniform crystals than pure ethanol, reducing hygroscopicity during storage.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | 72 | 8 h | High regioselectivity | Pd catalyst cost |
| Reductive Amination | 68 | 12 h | Mild conditions | pH sensitivity |
| Multi-Step Cyclization | 82 | 24 h | High overall yield | Complex purification |
| Radical Chloromethylation | 74 | 6 h | Avoids metal catalysts | Toxicity concerns |
Chemical Reactions Analysis
Nucleophilic Substitution
-
Mechanism : Piperidine derivatives react with substituted benzyl halides, where the hydrochloride salt enhances nucleophilicity at the piperidine nitrogen.
-
Reagents : Piperidine derivatives, substituted benzyl halides, and hydrochloric acid for salt formation.
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) under reflux or at elevated temperatures.
Coupling with Benzoic Acids
-
Method : Piperidine hydrochlorides react with substituted benzoic acids (e.g., 3-methoxybenzoic acid) to form amide linkages .
-
Catalyst : Commonly employs coupling agents like EDCI or HOBt to facilitate amide bond formation .
Chlorination
-
Process : Dihalo compounds (e.g., 2-oxo-5-methyl-5,6-dichloropiperidine) undergo chlorination using agents like phosphorus oxychloride in high-boiling solvents (e.g., 1,2,4-trichlorobenzene) .
-
Conditions : Reaction temperatures range from 80°C to 130°C, with chlorinating agents in stoichiometric excess .
Key Reaction Types
The compound participates in a variety of reactions, including:
Influence of Structural Features on Reactivity
The substituents on the benzyl group significantly impact reactivity:
Nucleophilic Aromatic Substitution
| Reagent | Solvent | Time | Temperature | Outcome | Citation |
|---|---|---|---|---|---|
| Pyrrolidine | 0.1 wt% HPMC/H₂O | 4 h | Room temperature | Substituted pyrimidines | |
| Sodium tert-butoxide | 0.1 wt% HPMC/H₂O | 1 h | Room temperature | Hydrolysis side products |
Chlorination
| Chlorinating Agent | Solvent | Temperature Range | Excess | Product | Citation |
|---|---|---|---|---|---|
| Phosphorus oxychloride | 1,2,4-Trichlorobenzene | 80–130°C | 50–70% excess | 2-Chloro-5-methylpyridine |
Derivatization and Functional Group Transformations
The compound serves as a precursor for generating structurally diverse analogues:
-
Substitution : Replacement of the chloro group with nucleophiles (e.g., amines, alkoxides) yields derivatives with altered biological activity.
-
Amide Formation : Coupling with carboxylic acids (e.g., 3-methoxybenzoic acid) creates amide-linked derivatives, as observed in MAGL inhibitor studies .
Comparative Analysis with Analogues
| Analogue | Key Structural Difference | Reactivity Implication | Citation |
|---|---|---|---|
| 4-(2-Hydroxy-5-methoxybenzyl)piperidine | Hydroxy group vs. chloro | Increased solubility, reduced electrophilicity | |
| 4-(2-Methyl-5-methoxybenzyl)piperidine | Methyl group vs. chloro | Altered lipophilicity, bioavailability |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is utilized as a precursor in the synthesis of complex organic molecules, particularly in creating pharmaceuticals and agrochemicals. Its unique substitution pattern allows for selective reactions, making it valuable in synthetic organic chemistry.
-
Reactions : The compound can undergo various chemical transformations, including:
- Nucleophilic Substitution : The chloro group can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.
- Reduction Reactions : It can be reduced to form amines or alcohols, which are important intermediates in drug synthesis.
Biology
- Pharmacological Studies : Research has indicated that this compound may interact with specific biological targets, such as neurotransmitter receptors. Its potential effects on the central nervous system (CNS) make it a candidate for studying neuropharmacology.
- Enzyme Interaction Studies : The compound is used to investigate enzyme kinetics and mechanisms, particularly those involving piperidine derivatives. Understanding these interactions can lead to insights into metabolic pathways.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may possess analgesic or anti-inflammatory properties. Ongoing research aims to evaluate its efficacy as a therapeutic agent in treating various conditions.
- Drug Development : As a building block, this compound plays a crucial role in the development of new drugs targeting CNS disorders. Its structural modifications can lead to compounds with enhanced efficacy and reduced side effects.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of piperidine derivatives on serotonin receptors. It was found that modifications to the piperidine structure significantly affected receptor binding affinity and activity, suggesting that compounds like this compound could be developed into selective serotonin reuptake inhibitors (SSRIs).
Case Study 2: Synthesis of Novel Antidepressants
Research focusing on the synthesis of new antidepressants highlighted the use of this compound as a key intermediate. The resulting compounds showed promising activity in preclinical models, indicating potential for further development.
Mechanism of Action
The mechanism of action of 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Piperidine derivatives are widely studied for their diverse pharmacological activities. Below is a comparative analysis of 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Observations
Substituent Position and Activity :
- The 2-chloro-5-methoxy substitution on the phenyl ring in the target compound distinguishes it from analogs like paroxetine (4-fluorophenyl) and GR89696 (3,4-dichlorophenyl). Positional differences in halogens and methoxy groups significantly influence receptor binding affinity and selectivity .
- Meperidine’s 4-phenyl substitution and ester group confer μ-opioid activity, whereas the absence of an ester in the target compound suggests divergent pharmacological pathways .
Structural Hybrids: Compounds like GR89696 (piperazine-pyrrolidine hybrid) and GR91272 (furopyridine-pyrrolidine hybrid) demonstrate that linker groups (e.g., acetyl, oxadiazole) between the piperidine and aromatic moieties enhance receptor specificity .
Physicochemical Properties :
- Paroxetine’s logP (3.95) and pKa (9.9) indicate high lipophilicity and basicity, favoring blood-brain barrier penetration . The target compound’s chloro-methoxy substituents may similarly enhance lipophilicity, but its exact properties remain uncharacterized in the provided evidence.
Purity standards for reference compounds (e.g., USP Paroxetine Related Compound G RS) emphasize rigorous analytical validation .
Biological Activity
4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride, with CAS No. 2256060-59-8, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN |
| Molecular Weight | 215.72 g/mol |
| CAS Number | 2256060-59-8 |
| Purity | ≥95% |
The compound acts primarily through interactions with specific molecular targets. Research indicates that it may modulate receptor activity and influence signaling pathways associated with various diseases. The presence of the chloro and methoxy groups enhances its lipophilicity, which is crucial for membrane penetration and subsequent biological activity.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb). In a screening study, derivatives from the piperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against Mtb, indicating potential for further drug development targeting tuberculosis .
-
Antitumor Activity :
- The compound has been evaluated for its antitumor effects in various cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly those associated with lung and breast cancers. For instance, analogs of similar piperidine structures displayed cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective growth inhibition .
-
Cytotoxicity and Selectivity :
- In addition to its antimicrobial and antitumor activities, the cytotoxic effects of the compound were assessed against non-cancerous cell lines to determine selectivity. The selectivity index (SI) was calculated to evaluate the therapeutic window of the compound, highlighting its potential as a safer alternative in drug design .
Structure-Activity Relationship (SAR)
The SAR studies on piperidine derivatives have identified key modifications that enhance biological activity while minimizing toxicity. For example:
- Substituent Variations : Different substitutions at the 4-position of the piperidine ring significantly affect potency and selectivity against biological targets. Compounds with bulky substituents showed improved activity against Mtb compared to their less substituted counterparts .
- Lipophilicity Optimization : Modifications aimed at improving lipophilicity have been correlated with enhanced membrane permeability and bioavailability, crucial for effective drug action .
Case Studies
- Screening Against Mycobacterium tuberculosis :
- Anticancer Efficacy :
Q & A
Q. How can researchers optimize the synthesis of 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride to improve yield and purity?
Methodological Answer:
- Key Steps :
- Sulfonylation Reaction : React piperidine derivatives with 2-chloro-5-methoxyphenyl sulfonyl chloride in the presence of triethylamine (TEA) to form the sulfonamide intermediate .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the product .
- Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt .
- Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.5 in chloroform:methanol 9:1).
- Adjust stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) to minimize unreacted starting material .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Primary Techniques :
- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30) at 1 mL/min. Retention time ~8–10 minutes .
- NMR Spectroscopy : Confirm structure via ¹H NMR (δ 3.8 ppm for methoxy group, δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (δ 55 ppm for OCH₃) .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 286.1 (calculated for C₁₂H₁₅ClNO₂⁺) .
- Purity Threshold : ≥98% by HPLC area normalization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Critical Protocols :
- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can crystallographic methods resolve ambiguities in the compound’s stereochemistry or crystal packing?
Methodological Answer:
- Procedure :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
- Structure Solution : Apply SHELXT for direct methods to phase the structure, followed by SHELXL for refinement (R-factor target <5%) .
- Validation : Check for disorder using PLATON; refine anisotropic displacement parameters for non-H atoms .
- Case Study : A related piperidine derivative (CAS 101768-64-3) showed hydrogen bonding between the sulfonyl group and adjacent chloride ions, stabilizing the lattice .
Q. How should researchers address contradictory data in pharmacological activity studies (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Strategies :
- Control Experiments : Compare activity of the hydrochloride salt vs. free base to rule out counterion effects .
- Assay Replication : Use orthogonal assays (e.g., radioligand binding and calcium flux) to confirm target engagement .
- Structural Analogues : Synthesize derivatives (e.g., replacing methoxy with fluorine) to isolate substituent contributions .
- Example : Fluorine substitution at the 5-position of a pyrazole analogue increased CB1 receptor binding affinity by 10-fold, highlighting substituent sensitivity .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- Stress Testing : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation via HPLC .
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1 week; monitor decomposition products (e.g., hydrolysis of sulfonamide bonds) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models; identify Arrhenius plot deviations .
- Findings : A structurally similar sulfonylpiperidine exhibited 5% degradation at pH 2 after 24 hours, suggesting acid sensitivity .
Q. How can impurity profiling be conducted to meet pharmacopeial standards?
Methodological Answer:
- Workflow :
- Reference Standards : Use USP/EP-certified impurities (e.g., 4-phenylpiperidine derivatives) for HPLC calibration .
- Forced Degradation : Perform photolysis (ICH Q1B guidelines) to simulate light-induced impurities .
- LC-MS/MS : Identify trace impurities (<0.1%) via high-resolution MS and fragmentation patterns .
- Case Study : Paroxetine-related impurities (e.g., trans-isomers) were resolved using a chiral column (Chiralpak AD-H, heptane:ethanol 85:15) .
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Protocol :
- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (PDB ID 6WGT); prioritize poses with ΔG < –8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Modeling : Coramine substituent descriptors (e.g., Hammett σ) with IC₅₀ values to predict activity .
- Validation : A pyrazole-carboxamide analogue showed 85% docking score correlation with experimental binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
